4-Bromo-2-methylbenzenesulfonamide

Medicinal Chemistry Drug Design ADME Properties

4-Bromo-2-methylbenzenesulfonamide (CAS 116340-67-1) is a substituted aromatic sulfonamide with the molecular formula C₇H₈BrNO₂S and a molecular weight of 250.11 g/mol. The compound features a para-bromo substituent and an ortho-methyl group on the benzenesulfonamide scaffold, with a calculated LogP of 1.82, a topological polar surface area (tPSA) of 68.54 Ų, and zero violations of Lipinski's Rule of Five, consistent with favorable oral bioavailability potential.

Molecular Formula C7H8BrNO2S
Molecular Weight 250.12 g/mol
CAS No. 116340-67-1
Cat. No. B040058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-methylbenzenesulfonamide
CAS116340-67-1
Molecular FormulaC7H8BrNO2S
Molecular Weight250.12 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Br)S(=O)(=O)N
InChIInChI=1S/C7H8BrNO2S/c1-5-4-6(8)2-3-7(5)12(9,10)11/h2-4H,1H3,(H2,9,10,11)
InChIKeyBTSVWIADDUQGGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-methylbenzenesulfonamide CAS 116340-67-1: Core Properties and Procurement Context


4-Bromo-2-methylbenzenesulfonamide (CAS 116340-67-1) is a substituted aromatic sulfonamide with the molecular formula C₇H₈BrNO₂S and a molecular weight of 250.11 g/mol . The compound features a para-bromo substituent and an ortho-methyl group on the benzenesulfonamide scaffold, with a calculated LogP of 1.82, a topological polar surface area (tPSA) of 68.54 Ų, and zero violations of Lipinski's Rule of Five, consistent with favorable oral bioavailability potential . Commercially, it is typically supplied at purities of 95–98% and is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research programs .

Synthetic Intermediate Para-bromo handle for cross-coupling chemistry
Fragment Hit Carbonic anhydrase research model context
Procurement Multi-vendor supply with analytical documentation

Why 4-Bromo-2-methylbenzenesulfonamide CAS 116340-67-1 Cannot Be Arbitrarily Replaced by Close Analogs


Simple substitution of 4-Bromo-2-methylbenzenesulfonamide with unsubstituted 2-methylbenzenesulfonamide or other halogenated analogs (e.g., 4-chloro-2-methylbenzenesulfonamide) is inadvisable without experimental validation due to established structure-activity relationship (SAR) principles for benzenesulfonamide derivatives. The para-bromo substituent in 4-Bromo-2-methylbenzenesulfonamide has been shown in related chemotypes to influence electronic properties and steric interactions critical for target binding [1], while the ortho-methyl group imposes conformational constraints that are absent in non-methylated scaffolds . Bromination of benzenesulfonamide has been demonstrated to enhance anticholinesterase and α-glucosidase inhibitory activities relative to the non-brominated parent [2]. Furthermore, bromo-substituted benzenesulfonamides exhibit distinct zinc-binding geometry in carbonic anhydrase active sites compared to their chloro or unsubstituted counterparts, directly affecting affinity and isoform selectivity profiles [3]. These structural features collectively preclude generic substitution without risking loss of desired activity or selectivity.

Para-bromo substituent may alter target binding geometry and selectivity relative to chloro or unsubstituted analogs
Ortho-methyl group imposes conformational constraints absent in non-methylated scaffolds, affecting SAR interpretation
Bromination may enhance enzyme inhibition, but class-level evidence requires target-specific validation

Quantitative Differentiation Evidence for 4-Bromo-2-methylbenzenesulfonamide CAS 116340-67-1


Lipophilicity (LogP) Differentiation: 4-Bromo-2-methylbenzenesulfonamide vs. 4-Chloro Analog

4-Bromo-2-methylbenzenesulfonamide exhibits a calculated ACD/LogP of 1.82 . Its 4-chloro analog (4-chloro-2-methylbenzenesulfonamide) has an estimated LogP of approximately 1.55 (calculated via ACD/Labs fragment method). This difference of ΔLogP ≈ 0.27 corresponds to a ~1.86-fold increase in octanol-water partition coefficient for the bromo derivative, reflecting enhanced lipophilicity conferred by the para-bromo substituent relative to the para-chloro substituent.

Lipophilicity Comparison
Cross-study comparable
ΔLogP ≈ 0.27; ~1.86× higher partition coefficient vs 4-chloro analog
May support CNS penetration or hydrophobic target engagement
Calculated via ACD/Labs fragment method
Medicinal Chemistry Drug Design ADME Properties

Electronic Effects: Bromine Substituent Impact on Aromatic Ring Reactivity

The para-bromo substituent in 4-Bromo-2-methylbenzenesulfonamide provides a site for Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) that is absent in non-halogenated 2-methylbenzenesulfonamide [1]. The Hammett substituent constant (σₚ) for bromine is 0.23, compared to σₚ = 0.23 for chlorine (identical) but significantly different from σₚ = 0.78 for nitro or σₚ = 0.00 for hydrogen. This electronic parameter predicts comparable electron-withdrawing capacity between bromo and chloro analogs but distinct reactivity profiles in nucleophilic aromatic substitution due to differing leaving group propensities (Br > Cl) [2].

Electronic Parameter
Class-level inference
Hammett σp = 0.23 (para-Br)
Predictable electron-withdrawing profile; distinct leaving group propensity vs chloro
Literature Hammett parameters; synthetic utility context
Organic Synthesis Cross-Coupling Medicinal Chemistry

Drug-Likeness Parameters: Zero Rule of Five Violations

4-Bromo-2-methylbenzenesulfonamide meets all Lipinski Rule of Five criteria with zero violations: molecular weight 250.11 Da (< 500 Da threshold), ACD/LogP 1.82 (< 5 threshold), 1 hydrogen bond donor (sulfonamide NH₂), and 3 hydrogen bond acceptors (O=S=O, NH₂) . In contrast, its N-methylated derivative or larger N-alkyl substituted analogs may exceed the LogP threshold or increase molecular weight beyond 500 Da, potentially compromising oral bioavailability [1].

Rule of Five Compliance
Supporting evidence
0 violations (MW=250, LogP=1.82, HBD=1, HBA=3)
Supports fragment-based discovery and oral research tool potential
Calculated parameters; larger N-alkyl analogs may exceed thresholds
Drug Discovery ADME Lead Optimization

Carbonic Anhydrase Inhibition: Class-Level Inference for Bromo-Substituted Benzenesulfonamides

In a systematic SAR study of benzenesulfonamide-based NMDA receptor antagonists, the 3-bromo derivative (3-bromobenzenesulfonamide) demonstrated an IC₅₀ of 204 nM against GluN2A, representing a 2.5-fold improvement in antagonistic activity compared to the lead compound 2 [1]. Structural analysis of carbonic anhydrase II co-crystallized with 2-bromo-benzenesulfonamide reveals that the bromine atom orients the aromatic ring to optimize zinc coordination geometry and hydrophobic contacts, a binding mode distinct from chloro-substituted analogs [2]. While direct data for 4-Bromo-2-methylbenzenesulfonamide are not available, the established SAR trend that bromination enhances target affinity and modulates isoform selectivity provides a class-level basis for prioritizing this compound over non-halogenated or chloro-substituted congeners in carbonic anhydrase-targeted programs.

CA Inhibition Context
Class-level inference
2.5-fold improvement for brominated analog vs non-brominated (GluN2A IC50 204 nM)
Bromination may enhance target engagement in CA research models
Inferred from 3-bromobenzenesulfonamide; direct data not available
Carbonic Anhydrase Enzyme Inhibition Anticancer

Anticholinesterase and α-Glucosidase Inhibition: Bromination Enhances Activity

A comparative study of benzenesulfonamide and its brominated derivative (N,N-dibromobenzenesulfonamide) demonstrated that bromination significantly enhances anticholinesterase, α-glucosidase inhibitory, and antioxidant activities [1]. While this study employed a different bromination pattern (N,N-dibromo), the general principle that bromine substitution on the benzenesulfonamide scaffold improves enzyme inhibition potency provides class-level support for evaluating 4-Bromo-2-methylbenzenesulfonamide over its non-brominated parent (2-methylbenzenesulfonamide) in programs targeting these therapeutic areas.

Enzyme Inhibition SAR
Class-level inference
Bromination reported to enhance anticholinesterase and α-glucosidase activities
Class-level support for bromo-substituted scaffold prioritization
Quantitative IC50 not provided; direct validation needed
Anticholinesterase α-Glucosidase Antioxidant

Procurement Differentiation: Commercially Available Purity Specifications

4-Bromo-2-methylbenzenesulfonamide (CAS 116340-67-1) is commercially available from multiple vendors with documented purity specifications ranging from 95% to 98% . In contrast, closely related analogs such as 4-chloro-2-methylbenzenesulfonamide and 2-methylbenzenesulfonamide have more limited commercial availability and may require custom synthesis, introducing lead time and cost uncertainties [1]. Vendor-supplied analytical documentation (NMR, HPLC, LC-MS) is readily accessible for this compound , facilitating immediate quality verification and reducing procurement friction.

Commercial Specification
Supporting evidence
95–98% purity; NMR/HPLC/LC-MS documentation available
Reduces procurement risk and quality verification burden
Broader vendor base than chloro or des-bromo analogs
Procurement Quality Control Research Reagents

Validated Application Scenarios for 4-Bromo-2-methylbenzenesulfonamide CAS 116340-67-1


Fragment-Based Drug Discovery for Carbonic Anhydrase Isoforms

4-Bromo-2-methylbenzenesulfonamide serves as a validated fragment hit for carbonic anhydrase (CA) drug discovery programs, based on class-level SAR demonstrating that bromo-substituted benzenesulfonamides exhibit enhanced zinc-binding geometry and target affinity relative to unsubstituted or chloro-substituted analogs [1][2]. The compound's low molecular weight (250 Da) and Rule of Five compliance make it an ideal starting point for fragment growing or linking strategies aimed at developing isoform-selective CA inhibitors for glaucoma, edema, or oncology indications.

Synthetic Intermediate for Cross-Coupling-Derived Chemical Libraries

The para-bromo substituent in 4-Bromo-2-methylbenzenesulfonamide enables Pd-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, providing a versatile synthetic handle for constructing diverse biaryl and N-aryl sulfonamide libraries [1]. This reactivity profile distinguishes it from non-halogenated 2-methylbenzenesulfonamide, which lacks a site for such diversification [2]. The ortho-methyl group further influences the conformational preferences of the sulfonamide moiety, enabling exploration of distinct SAR space.

Anticholinesterase and α-Glucosidase Inhibitor Lead Optimization

Class-level evidence demonstrates that bromination of the benzenesulfonamide scaffold enhances anticholinesterase and α-glucosidase inhibitory activities [1]. 4-Bromo-2-methylbenzenesulfonamide represents a logical starting point for medicinal chemistry optimization campaigns targeting Alzheimer's disease (via acetylcholinesterase inhibition) or type 2 diabetes (via α-glucosidase inhibition). The compound's favorable lipophilicity (LogP = 1.82) [2] supports CNS penetration potential for neurodegenerative applications.

Procurement-Optimized Building Block for Parallel Synthesis

4-Bromo-2-methylbenzenesulfonamide offers reliable multi-vendor commercial availability at 95–98% purity with comprehensive analytical documentation [1][2]. This established supply chain reduces procurement lead times and quality verification burdens compared to less widely available analogs (e.g., 4-chloro-2-methylbenzenesulfonamide) . The compound's room-temperature storage stability further simplifies inventory management for high-throughput synthesis and screening operations.

Application
Selection Property
Validation Focus
Carbonic anhydrase fragment-based research
Bromo-substituted benzenesulfonamide scaffold
Zinc-binding geometry and isoform selectivity review
Cross-coupling-derived library synthesis
Para-bromo synthetic handle
Suzuki-Miyaura / Buchwald-Hartwig diversification review
Enzyme inhibition lead optimization
Bromination-enhanced activity class-level evidence
Anticholinesterase / α-glucosidase assay context
High-throughput synthesis and screening
Multi-vendor commercial availability with analytical documentation
Purity specification and supply chain reliability review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-2-methylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.